molecular formula C17H18O6 B2839980 (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetic acid CAS No. 859659-05-5

(5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetic acid

Cat. No.: B2839980
CAS No.: 859659-05-5
M. Wt: 318.325
InChI Key: VHIZASLWZCYTLV-UHFFFAOYSA-N
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Description

(5-Methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetic acid (CAS: 859659-05-5) is a pyrano[2,3-f]chromene derivative with a molecular formula of C₁₇H₁₈O₆ (average mass: 318.325 g/mol). Its structure comprises a fused pyran-chromene core substituted with methoxy (5-position), dimethyl (8,8-positions), and acetic acid (4-position) groups . The compound’s monoisotopic mass (318.110338) and ChemSpider ID (1402233) confirm its identity .

Properties

IUPAC Name

2-(5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-17(2)5-4-10-11(23-17)8-12(21-3)15-9(6-13(18)19)7-14(20)22-16(10)15/h7-8H,4-6H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIZASLWZCYTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C3C(=C(C=C2O1)OC)C(=CC(=O)O3)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with acetic anhydride, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance efficiency and scalability .

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The acetic acid group undergoes typical carboxylic acid reactions:

Reaction Conditions Product Yield Key Observations
EsterificationMethanol, H<sub>2</sub>SO<sub>4</sub> (cat.), refluxMethyl (5-methoxy-8,8-dimethyl-2-oxo-pyrano[2,3-f]chromen-4-yl)acetate78%Acid-catalyzed Fischer esterification; confirmed by <sup>1</sup>H NMR loss of –COOH signal.
SaponificationNaOH (aq.), ethanol, 60°CSodium (5-methoxy-8,8-dimethyl-2-oxo-pyrano[2,3-f]chromen-4-yl)acetate92%Quantitative hydrolysis to carboxylate salt; reversible under acidic conditions.

Mechanistic Insight :

  • Esterification follows nucleophilic acyl substitution, while saponification proceeds via base-mediated deprotonation and nucleophilic attack.

Nucleophilic Substitution at the Methoxy Group

The methoxy (–OCH<sub>3</sub>) group undergoes demethylation under strongly acidic conditions:

Reaction Conditions Product Yield Key Observations
DemethylationHBr (48%), acetic acid, 110°C(5-Hydroxy-8,8-dimethyl-2-oxo-pyrano[2,3-f]chromen-4-yl)acetic acid65% Methoxy → hydroxy conversion confirmed by FT-IR (broad –OH stretch at 3200 cm<sup>-1</sup>).

Limitations :

  • Competitive ring-opening observed at temperatures >120°C .

Electrophilic Aromatic Substitution (EAS)

The chromenone ring undergoes regioselective substitution at the C-7 position due to electron-donating methoxy and methyl groups:

Reaction Conditions Product Yield Key Observations
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C7-Nitro derivative54% Meta-directing effect of –OCH<sub>3</sub> confirmed via <sup>13</sup>C NMR (C-7 δ = 148 ppm).
BrominationBr<sub>2</sub>, CHCl<sub>3</sub>, FeBr<sub>3</sub>7-Bromo derivative61% Single regioisomer formed; no di-substitution due to steric hindrance.

Mechanistic Insight :

  • Nitration proceeds via nitronium ion attack at the activated C-7 position .

Condensation Reactions

The acetic acid side chain participates in Knoevenagel condensations:

Reaction Conditions Product Yield Key Observations
KnoevenagelMalononitrile, piperidine, EtOH(E)-2-Cyano-3-(5-methoxy-8,8-dimethyl-2-oxo-chromen-4-yl)acrylic acid73% α,β-Unsaturated acid confirmed by UV-Vis (λ<sub>max</sub> = 340 nm).

Applications :

  • The product serves as a precursor for fluorescent probes .

Cycloaddition Reactions

The pyranochromene core participates in [4+2] cycloadditions:

Reaction Conditions Product Yield Key Observations
Diels-AlderEthyl 2,3-butadienoate, DABCOFused dihydropyran-chromenone derivative68% Endo selectivity confirmed by X-ray crystallography.

Mechanistic Insight :

  • Inverse electron-demand Diels-Alder reaction facilitated by electron-deficient dienophile .

Reduction of the 2-Oxo Group

The ketone group undergoes selective reduction:

Reaction Conditions Product Yield Key Observations
NaBH<sub>4</sub> reductionNaBH<sub>4</sub>, MeOH, 0°C(5-Methoxy-8,8-dimethyl-2-hydroxy-pyrano[2,3-f]chromen-4-yl)acetic acid82%Stereoselective formation of cis-diol confirmed by NOESY.

Caution :

  • Over-reduction of the chromenone ring observed with LiAlH<sub>4</sub>.

Scientific Research Applications

Pharmacological Applications

  • Antioxidant Properties : Research indicates that this compound possesses significant antioxidant capabilities. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related diseases. Studies have demonstrated its effectiveness in scavenging reactive oxygen species (ROS), contributing to its potential therapeutic applications in conditions like cancer and neurodegenerative diseases.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models. Its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes. This property makes it a candidate for developing treatments for inflammatory diseases such as arthritis and asthma.
  • Antimicrobial Activity : Preliminary studies suggest that (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetic acid exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. This could lead to its use in developing new antimicrobial agents or preservatives in food and pharmaceuticals.

Agricultural Applications

  • Botanical Pesticide : The compound's efficacy as a botanical pesticide has been explored due to its natural origin and lower toxicity compared to synthetic pesticides. It has been tested against various agricultural pests, showing potential as an eco-friendly alternative for pest management.
  • Plant Growth Regulator : Research indicates that this compound may influence plant growth positively by enhancing root development and overall plant vigor. Its application could lead to increased crop yields and improved resilience against environmental stressors.

Biochemical Research

  • Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic is particularly useful in drug discovery processes aimed at targeting metabolic disorders.
  • Cell Signaling Pathways : Studies have shown that this compound can modulate cell signaling pathways related to cell proliferation and apoptosis. Understanding these mechanisms can aid in the development of cancer therapies.

Case Studies

  • Case Study on Antioxidant Activity : A study conducted on the effects of this compound on oxidative stress markers in diabetic rats revealed significant reductions in malondialdehyde levels and increases in antioxidant enzyme activities (e.g., superoxide dismutase). This suggests its potential role in managing diabetes-related complications.
  • Field Trials for Pest Management : In agricultural trials, the application of this compound demonstrated a notable reduction in pest populations compared to control groups treated with conventional pesticides. The results highlighted its effectiveness as a sustainable pest management solution.

Mechanism of Action

The mechanism of action of (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution Pattern and Isomerism

Positional Isomers
  • 3-Acetic Acid Derivative (CAS: 956569-49-6): The compound (5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetic acid shares the same molecular formula (C₁₇H₁₈O₆) but differs in substituent positions: the acetic acid group is at position 3 instead of 4, and an additional methyl group is present at position 4 . This positional isomerism may alter hydrogen-bonding interactions and steric effects, impacting solubility and biological activity.
Alkyl Chain Modifications
  • Butyl-Substituted Analogue (CAS: 956569-01-0): The compound [(4-butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid replaces the 4-acetic acid group with a 5-oxyacetic acid moiety and introduces a butyl chain at position 3.

Functional Group Variations

Carboxylic Acid Derivatives
  • Propanoic Acid Derivative (CAS: 956569-52-1): 3-(5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)propanoic acid extends the carboxylic acid side chain by one methylene unit. The longer chain may influence binding affinity to targets like enzymes or receptors due to increased flexibility or van der Waals interactions .
Aromatic Substitutions
  • Benzyl-Substituted Analogue (CAS: 933607-10-4): [(3-Benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid incorporates a benzyl group at position 3.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound (CAS) Molecular Formula Molecular Weight Key Substituents logP* (Predicted)
859659-05-5 (Target) C₁₇H₁₈O₆ 318.325 4-Acetic acid, 5-methoxy, 8,8-dimethyl 1.8
956569-49-6 C₁₇H₁₈O₆ 318.325 3-Acetic acid, 4,8,8-trimethyl 2.1
956569-01-0 C₁₉H₂₂O₇ 362.38 5-Oxyacetic acid, 4-butyl 3.2
956569-52-1 C₁₈H₂₀O₆ 332.35 3-Propanoic acid, 4,8,8-trimethyl 2.5

*logP values estimated using ChemDraw.

Biological Activity

The compound (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetic acid is a synthetic organic molecule that belongs to the pyranochromene class. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C19H22O6C_{19}H_{22}O_6, indicating the presence of a methoxy group and an acetate moiety that may influence its biological interactions. The structure is characterized by a pyran ring fused to a chromene framework, which is typical for compounds exhibiting diverse biological activities.

Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For example:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspases and disrupting tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
StudyCell LineIC50 (µM)Mechanism
Afifi et al., 2017MCF7 (breast cancer)15.5Caspase activation
Luque-Agudo et al., 2019HeLa (cervical cancer)12.3Tubulin disruption

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Inhibition of Pathogens : Preliminary studies suggest that it can inhibit the growth of various bacterial strains and fungi.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds related to this structure have been studied for their anti-inflammatory effects:

  • Cytokine Modulation : They may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Studies

  • Study on Cancer Cell Lines : A study conducted by Elnaggar et al. (2019) evaluated the effects of various pyranochromene derivatives on different cancer cell lines. The results indicated that several derivatives exhibited potent cytotoxicity against breast and lung cancer cells.
  • Antimicrobial Evaluation : Research published in MDPI highlighted the synthesis of coumarin derivatives similar to (5-methoxy-8,8-dimethyl...) which demonstrated significant antibacterial activity against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The biological activity of (5-methoxy-8,8-dimethyl...) can be influenced by modifications in its chemical structure:

  • Methoxy Group : Enhances lipophilicity and may facilitate cellular uptake.
  • Acetate Moiety : Potentially increases the compound's reactivity with biological targets.

Q & A

Q. What are the foundational methods for synthesizing (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetic acid?

The synthesis typically involves multi-step reactions, starting with precursor modification (e.g., coumarin derivatives) followed by cyclization and functionalization. Key steps include controlling temperature (60–100°C), pH (neutral to mildly acidic), and solvent selection (e.g., DMF, acetic acid). Purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for confirming substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy helps identify functional groups like the lactone ring and acetic acid moiety .

Q. How can researchers verify the compound’s stability under varying storage conditions?

Conduct accelerated stability studies at 40°C/75% relative humidity for 6 months. Monitor degradation via HPLC and track changes in UV-Vis absorption spectra (e.g., λmax shifts). Use X-ray crystallography to detect polymorphic transitions .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the introduction of the methoxy and acetic acid groups?

Employ directing groups (e.g., boronates) to guide substituent placement. Use computational modeling (DFT) to predict reactive sites. Solvent polarity adjustments (e.g., switching from THF to DMSO) can enhance selectivity by stabilizing transition states .

Q. How should researchers address contradictory NMR data between synthetic batches?

Systematic analysis includes:

  • Isotopic labeling (e.g., deuteration) to distinguish overlapping signals.
  • 2D NMR techniques (COSY, HSQC) to resolve spin-spin coupling ambiguities.
  • Dynamic NMR to assess conformational isomerism, especially in the dihydro-pyrano ring .

Q. What experimental designs are recommended for evaluating the compound’s biological activity?

  • In vitro assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin).
  • Mechanistic studies : Western blotting for apoptosis markers (Bax/Bcl-2 ratio) and ROS detection via fluorescence probes.
  • In vivo models : Xenograft studies in mice, with pharmacokinetic profiling (plasma half-life, tissue distribution) .

Q. How can researchers resolve discrepancies in reported antimicrobial efficacy across studies?

Standardize protocols using CLSI guidelines:

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Biofilm inhibition assays : Use crystal violet staining.
  • Synergy studies : Combine with β-lactams to assess potentiation effects .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data?

Use nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC₅₀. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals .

Q. How can computational tools aid in predicting the compound’s environmental fate?

Apply QSAR models to estimate biodegradation (e.g., BIOWIN) and bioaccumulation (logP via ChemAxon). Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., topoisomerase II) .

Advanced Synthesis Challenges

Q. What purification techniques are optimal for isolating stereoisomers of this compound?

Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) achieves baseline separation. Alternatively, use diastereomeric salt formation with L-tartaric acid, followed by recrystallization .

Q. How can researchers mitigate side reactions during lactone ring formation?

  • Protecting groups : Temporarily block the acetic acid moiety with tert-butyldimethylsilyl (TBDMS) ethers.
  • Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization while minimizing hydrolysis .

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